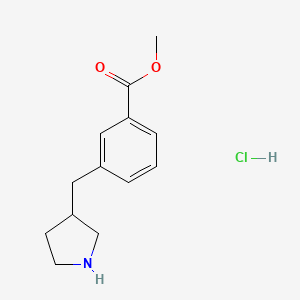

Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride

Beschreibung

The compound features a methyl ester group at the benzoate’s para position and a pyrrolidinylmethyl substituent at the meta position. Its hydrochloride salt enhances solubility in polar solvents, facilitating pharmaceutical applications .

Eigenschaften

IUPAC Name |

methyl 3-(pyrrolidin-3-ylmethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-10(8-12)7-11-5-6-14-9-11;/h2-4,8,11,14H,5-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDHRCKLHYGMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

Step 1: Formation of the Pyrrolidinylmethyl Intermediate

The pyrrolidinylmethyl group is commonly introduced by nucleophilic substitution or reductive amination involving a suitable benzylic halide or aldehyde derivative and pyrrolidine or its derivatives. For example, the reaction of 3-(chloromethyl)benzoate esters with pyrrolidine under basic conditions can yield the corresponding pyrrolidinylmethyl benzoate.Step 2: Esterification or Use of Methyl Benzoate Derivative

The benzoate moiety is typically introduced as a methyl ester, either by esterification of the corresponding benzoic acid or by using methyl 3-(chloromethyl)benzoate as a starting material.Step 3: Formation of Hydrochloride Salt

The free base of the pyrrolidinylmethyl benzoate is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in an appropriate solvent such as 1-butanol or methanol. This step often involves stirring the base with HCl at controlled temperatures, followed by crystallization and purification.

Example from Related Pyrrolidinylmethyl Compounds

A closely related preparation is described for Tipiracil hydrochloride, a pyrrolidinylmethyl uracil derivative, which involves:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-chloro-6-chloromethyluracil + 2-iminopyrrolidine + sodium ethoxide in DMF at 25-30°C for 14 h | Nucleophilic substitution to form pyrrolidinylmethyl intermediate |

| 2 | Filtration and drying under reduced pressure | Isolation of intermediate |

| 3 | Suspension in demineralized water, neutralization with acetic acid (pH 7), stirring at 25-30°C | Purification step |

| 4 | Dissolution in 1N HCl, treatment with activated charcoal, filtration | Formation and purification of hydrochloride salt |

| 5 | Concentration under vacuum at 50-55°C, washing with ethanol, drying under reduced pressure | Crystallization and isolation of pure hydrochloride salt |

This process yields a high purity crystalline hydrochloride salt with chromatographic purity >99% by HPLC.

Considerations for this compound

- Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution steps to enhance reactivity.

- Base Selection: Sodium ethoxide or other alkoxides facilitate deprotonation and nucleophilic attack.

- Temperature Control: Maintaining moderate temperatures (25-30°C) during substitution and salt formation ensures controlled reaction rates and purity.

- Purification: Use of activated charcoal and recrystallization from ethanol or butanol improves final product purity.

- Yield and Purity: Following optimized conditions, yields around 70-80% with purity above 99% by HPLC are achievable based on analogous compounds.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Methyl 3-(chloromethyl)benzoate or analog | Provides benzoate ester framework |

| Nucleophile | Pyrrolidine or 2-iminopyrrolidine | Introduces pyrrolidinylmethyl group |

| Base | Sodium ethoxide or similar | Facilitates nucleophilic substitution |

| Solvent | DMF, DMSO, or 1-butanol | Polar aprotic for substitution; alcohol for salt formation |

| Reaction Temperature | 25-30°C | Mild conditions to prevent decomposition |

| Reaction Time | 12-14 hours | Ensures complete substitution |

| Acid for Salt Formation | Concentrated HCl (1N or higher) | Converts free base to hydrochloride salt |

| Purification | Activated charcoal treatment, filtration, recrystallization | Enhances purity |

| Yield | 70-80% (estimated from analogs) | Dependent on reaction scale and conditions |

| Purity (HPLC) | >99% | High purity suitable for pharmaceutical use |

Research Findings and Optimization Notes

- Purity and Polymorphism: Crystallization conditions impact polymorph formation, which affects solubility and stability. Controlled cooling and solvent choice are critical.

- Reaction Efficiency: Use of excess pyrrolidine or base can drive the substitution to completion but requires careful removal of residual reagents.

- Scale-Up Considerations: Maintaining nitrogen atmosphere and temperature control are important to avoid side reactions and degradation during scale-up synthesis.

- Analytical Characterization: HPLC, NMR, and XRPD are essential for confirming structure, purity, and crystalline form.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective properties. They have been studied for their effects on neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .

- Analgesic Properties : Preliminary studies suggest that this compound may have analgesic effects, possibly through modulation of pain pathways. This could make it a candidate for further development as a pain management drug .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Notable findings include:

- Inhibition Zones : In laboratory tests, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation markers in vitro. For instance:

- Macrophage Studies : In experiments using RAW 264.7 macrophages, the compound significantly reduced nitric oxide (NO) production when stimulated with lipopolysaccharides (LPS), suggesting its utility as an anti-inflammatory agent .

| Treatment | NO Production (µM) |

|---|---|

| Control | 20 |

| Compound (10 µM) | 10 |

| Compound (25 µM) | 5 |

Cancer Research

The compound has been explored for its anticancer properties:

- Cell Viability Assays : In studies involving human breast cancer cell lines (MCF-7), this compound showed a dose-dependent decrease in cell viability, indicating potential anticancer activity .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial pathogens. Results indicated promising antibacterial effects, supporting its potential use in treating infections.

Case Study 2: Anti-inflammatory Mechanism

In a model of inflammation using macrophages, the compound was shown to inhibit pro-inflammatory cytokine production significantly. This suggests mechanisms that could be exploited for developing new anti-inflammatory therapies.

Wirkmechanismus

The mechanism by which Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

(a) Methyl 3-[(Methylamino)methyl]benzoate Hydrochloride ()

- Structure: Replaces the pyrrolidine ring with a linear methylamino group.

- Key Differences: Reduced steric bulk due to the absence of a cyclic amine. Lower molecular weight (MW = ~209.67 g/mol) compared to the target compound’s estimated MW (~241.72 g/mol, based on C₁₂H₁₆ClNO₂). Potential for altered pharmacokinetics (e.g., faster metabolic clearance due to simpler structure).

(b) Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride ()

- Structure : Ethyl ester at the para position with a pyrrolidinylmethoxy substituent.

- Key Differences :

- Ester Group : Ethyl vs. methyl ester may affect lipophilicity (logP) and metabolic stability.

- Substituent Position : Methoxy group at para vs. methyl group at meta position on the benzoate core.

- Biological Implications : The para-substituted derivative could exhibit distinct receptor-binding profiles compared to meta-substituted analogs .

Chirality and Stereochemical Effects

(S)-Methyl 3-(Pyrrolidin-2-yl)benzoate Hydrochloride ()

- Structure : Features a stereocenter at the pyrrolidine C2 position.

- Key Differences: Chirality may influence enantioselective interactions with biological targets (e.g., receptors or enzymes). The (S)-enantiomer could display higher affinity for specific targets compared to racemic mixtures or the non-chiral target compound .

Functional Group Modifications

(a) Methyl 3-(1-Amino-2-Hydroxyethyl)benzoate Hydrochloride ()

- Structure: Introduces a hydroxyl group adjacent to the aminoethyl chain.

- Key Differences: Enhanced hydrogen-bonding capacity due to the hydroxyl group. Potential for improved aqueous solubility but reduced blood-brain barrier permeability compared to the target compound .

(b) Methyl 2-Fluoro-3-Hydrazinylbenzoate Hydrochloride ()

- Structure : Fluorine atom at the ortho position and hydrazine group at meta.

- Key Differences :

- Fluorine’s electronegativity may enhance metabolic stability and binding affinity.

- Hydrazine introduces reactivity (e.g., susceptibility to oxidation) absent in the target compound .

Biologische Aktivität

Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride is a compound of significant interest in pharmacology, particularly for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClNO₃

- Molecular Weight : 257.72 g/mol

- Structural Features : The compound features a benzoate moiety linked to a pyrrolidinylmethyl group, which influences its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act on neurotransmitter systems, particularly influencing cholinergic and dopaminergic pathways. This interaction could lead to several pharmacological effects, including:

- Muscle Relaxation : It has been noted for potential central muscle relaxant properties, making it a candidate for treating conditions associated with muscle tension and spasticity.

- Neurotransmitter Modulation : The compound may modulate enzyme activity and receptor binding, although specific pathways remain under investigation.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial and anti-inflammatory activities. These properties are crucial for its potential therapeutic applications in treating infections and inflammatory disorders.

Therapeutic Applications

- Muscle Spasms : Due to its muscle relaxant properties, it is being explored for use in conditions characterized by muscle spasms.

- Chronic Pain Management : The compound's influence on neurotransmitter systems positions it as a candidate for managing chronic pain conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound in comparison with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 4-(3-pyrrolidinylmethyl)benzoate hydrochloride | Substituted at the para position | Potentially different receptor affinities |

| Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride | Contains a simple pyrrolidino group | May exhibit different biological activities |

| 1-Phenyl-2-methyl-3-(1-pyrrolidinyl)-1-propanone | Different core structure | Noted for central muscle relaxant activity |

This comparative analysis highlights how structural modifications can significantly impact the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Muscle Relaxation : A study demonstrated that this compound effectively reduced muscle tension in animal models, suggesting its potential application in treating conditions like spasticity.

- Anti-inflammatory Effects : Another investigation revealed that the compound exhibited significant anti-inflammatory effects in vitro, indicating its potential utility in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 3-(3-pyrrolidinylmethyl)benzoate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : A practical approach involves coupling pyrrolidine derivatives with benzoate esters via nucleophilic substitution or reductive amination. For example, methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride (C₁₁H₂₂N₂O₃) is synthesized by reacting pyrrolidin-3-ol with methyl 3-hydroxybenzoate under Mitsunobu conditions, using triphenylphosphine and diethyl azodicarboxylate (DEAD) to optimize yields . Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents should be systematically varied to maximize efficiency.

Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural assignments. For instance, methyl protons in the benzoate moiety typically resonate at δ 3.8–4.0 ppm in ¹H NMR, and the pyrrolidine ring’s methylene groups appear as multiplet signals between δ 1.5–2.5 ppm . Mass spectrometry (ESI-MS) further validates molecular weight (e.g., m/z 345.87 for C₂₀H₂₄ClNO₂) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. Desiccants like silica gel should be included in storage vials. For handling, use inert atmospheres (argon or nitrogen) during weighing and dissolution to minimize oxidation. Safety protocols, including PPE (gloves, goggles) and fume hoods, are essential due to potential irritant properties .

Advanced Research Questions

Q. What strategies are effective for modifying the pyrrolidine ring to enhance the compound’s bioactivity, and how can SAR studies be designed?

- Methodological Answer : Structural analogs with substitutions on the pyrrolidine ring (e.g., benzyl or methyl groups) can be synthesized to explore structure-activity relationships (SAR). For example, methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochloride (C₂₀H₂₄ClNO₂) showed altered binding affinities in receptor assays compared to the parent compound . Computational docking studies (e.g., AutoDock Vina) can predict interactions with target proteins, followed by in vitro assays (e.g., IC₅₀ measurements) to validate activity shifts.

Q. How can contradictory data regarding the compound’s physicochemical properties (e.g., melting point) be resolved?

- Methodological Answer : Discrepancies in melting points may arise from polymorphic forms or residual solvents. For instance, PRL-8-53 hydrochloride (a structurally related benzoate ester) exhibits a melting point of 150–151°C when recrystallized from methanol/ether but varies with isoamyl alcohol/ether . Differential scanning calorimetry (DSC) and X-ray crystallography can identify polymorphs, while thermogravimetric analysis (TGA) quantifies solvent residues .

Q. What experimental designs are suitable for evaluating the compound’s enzyme inhibition potential, such as acetylcholinesterase (AChE) activity?

- Methodological Answer : Use Ellman’s assay to measure AChE inhibition. Prepare a substrate solution (acetylthiocholine iodide) and monitor hydrolysis kinetics (412 nm) in the presence of varying compound concentrations. For example, AChE/BChE-IN-3 hydrochloride, a related inhibitor, showed IC₅₀ values of 0.383 μM (eqBChE) and 6.08 μM (elAChE) . Include positive controls (e.g., donepezil) and triplicate runs to ensure reproducibility.

Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

- Methodological Answer : Employ QSAR models or molecular dynamics simulations (e.g., GROMACS) to estimate logP (lipophilicity) and polar surface area (PSA). PRL-8-53, a benzoate ester with a pyrrolidine derivative, demonstrated BBB penetration in rodent models, attributed to its moderate logP (~2.5) and PSA <90 Ų . Validate predictions with in vivo microdialysis or LC-MS/MS quantification in brain homogenates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.